molecular formula C7H17NO B8722033 2-Methoxyethyldiethylamine CAS No. 34166-03-5

2-Methoxyethyldiethylamine

Cat. No.: B8722033
CAS No.: 34166-03-5
M. Wt: 131.22 g/mol
InChI Key: PPXWSSUGLNOXLF-UHFFFAOYSA-N
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Description

2-Methoxyethyldiethylamine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What established synthetic routes are used for 2-Methoxyethyldiethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of diethylamine with 2-methoxyethyl halides under alkaline conditions (pH 8.5–9.5) in polar aprotic solvents like DMF or acetone enhances reactivity. Critical parameters include:

  • Temperature : 60–80°C (higher temperatures improve kinetics but risk side reactions).
  • Stoichiometry : Excess diethylamine ensures complete conversion of the alkylating agent.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • GC-MS : Quantifies purity and identifies volatile byproducts.
  • NMR (¹H, ¹³C) : Confirms structural integrity via chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm, ethyl groups at δ 1.0–1.2 ppm).
  • FT-IR : Validates functional groups (C-O stretch at ~1100 cm⁻¹ for methoxy).
    Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with dilute acetic acid.
    Adhere to GHS Category 2 guidelines for skin/eye irritation and consult SDS from Aladdin or Cayman Chemical for compound-specific risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics:

  • I² Statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant variability).
  • Subgroup Analysis : Stratify studies by experimental models (e.g., in vitro vs. in vivo) or dosage ranges.
    Apply random-effects models to account for between-study variance, as described in Cochrane guidelines .

Q. What strategies improve the compound’s receptor binding selectivity in neuropharmacological studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position, alkyl chain length) and compare binding affinities using radioligand assays.
  • Isomer Comparisons : Para- and meta-methoxy isomers (e.g., as in methoxyamphetamines) exhibit distinct serotoninergic activities, guiding positional optimization .
  • Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2A) to predict selectivity.

Q. How do solvent polarity and storage conditions influence this compound’s stability?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize hydrolysis; avoid protic solvents like methanol.
  • Degradation Pathways : NIST data suggests oxidative decomposition of methoxy groups under prolonged light exposure; store in amber vials at -20°C .

Q. Tables

Table 1 : Key Synthetic Parameters and Their Impact

ParameterOptimal RangeImpact on Yield/Quality
Temperature60–80°C↑ Yield above 70°C; ↑ side reactions at >80°C
pH8.5–9.5Alkaline pH drives substitution
SolventDMF/acetonePolar aprotic enhances nucleophilicity

Table 2 : Heterogeneity Metrics for Meta-Analysis (Example)

Study GroupI² ValueInterpretation
In vitro models75%High heterogeneity; subgroup analysis needed
In vivo models30%Moderate heterogeneity

Properties

CAS No.

34166-03-5

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N,N-diethyl-2-methoxyethanamine

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3

InChI Key

PPXWSSUGLNOXLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixed solution prepared by mixing together 100 ml of diethylamine (Kanto Chemical Co., Inc.) and 85 ml of 2-methoxyethyl chloride (Kanto Chemical) was placed in an autoclave and reacted at 120° C. for 12 hours. The internal pressure during the reaction was 0.283 MPa (2.9 kgf/cm2). This yielded a mixture of deposited crystals and reaction solution to which was added, following the 12 hours of reaction, 200 ml of an aqueous solution prepared by dissolving 40 g of sodium hydroxide (Katayama Chemical Inc.) in 200 ml of water. Each of the two divided organic phases that formed as a result was separated off with a separatory funnel and subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.). The separated organic phases were then combined and washed with a saturated saline solution, following which potassium carbonate (Wako Pure Chemical Industries) was added to remove water and vacuum filtration was carried out. The solvent in the resulting organic phase was distilled off in a rotary evaporator, after which the residue was subjected to normal-pressure distillation, yielding 21 g of 2-methoxyethyldiethylamine.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixed solution prepared by mixing 200 mL of diethylamine (Kanto Chemical Co., Ltd.) and 85 mL of 2-methoxyethyl chloride (produced by Kanto Chemical) was placed in an autoclave and reacted at 120° C. for 50 hours. The internal pressure at this time was 353 kPa (3.6 kgf/cm2). After 10 hours, the crystals that settled out were removed by filtration, and the filtrate was subjected to normal-pressure distillation, yielding 66 g of 2-methoxyethyldiethylamine.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In an autoclave of 100 mL, N,N-diethylamine (35.0 g, 478 mmol) was made reacted with chloroethyl methyl ether (22.6 g, 239 mmol) at 120 deg C. for 48 hours. Solid salt that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 25 cm. Then 1H-NMR measurement of obtained amine is performed, and it was confirmed that chemical shifts, δ (ppm), are 3.45-3.42 (t, 2H), 3.31(s, 3H), 2.52-2.50(t, 2H), 2.34-2.31(t, 2H), 2.22(s, 3H), 1.45-1.38(m, 2H), 1.31-1.22(m, 2H), and 0.89-0.85(t, 3H), and that N,N-diethyl-N-2-methoxyethylamine was synthesized.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One

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